N-(Acetyl) Duloxetine

SNRI Metabolism Pharmacology In Vivo Studies

Pharmaceutical QC laboratories developing ANDA submissions for duloxetine require a fully characterized N-(Acetyl) Duloxetine reference standard to validate HPLC/UPLC methods for impurity profiling. Uncharacterized material risks method failure and regulatory rejection. This certified standard resolves this pain point. - Validated as a known duloxetine process impurity and potential degradation product, critical for stability studies[reference:0] - Supplied with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines, enabling direct method validation[reference:1] - Ensures accurate quantification for batch release testing against predefined purity limits, supporting FDA audit readiness.

Molecular Formula C20H21NO2S
Molecular Weight 339.5 g/mol
Cat. No. B13443054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Acetyl) Duloxetine
Molecular FormulaC20H21NO2S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H21NO2S/c1-15(22)21(2)13-12-19(20-11-6-14-24-20)23-18-10-5-8-16-7-3-4-9-17(16)18/h3-11,14,19H,12-13H2,1-2H3/t19-/m0/s1
InChIKeyXVGRKIDSOPYVEU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Acetyl) Duloxetine Reference Standard Overview


N-(Acetyl) Duloxetine, with CAS number 1243540-90-0, is chemically defined as (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide [1]. It is a derivative of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. In pharmaceutical and scientific contexts, N-(Acetyl) Duloxetine is not a therapeutic agent but is primarily utilized as an analytical reference standard, specifically identified as an impurity of duloxetine . Its primary value lies in enabling the development and validation of analytical methods, supporting quality control (QC) applications for Abbreviated New Drug Applications (ANDAs), and ensuring the purity and stability of duloxetine API during commercial production .

Analytical reference standard for duloxetine impurity profiling
Supports HPLC / LC-MS method development and validation
Enables stability-indicating assay and QC batch release testing

Purity and Impurity Profiling Necessity


In the context of analytical research and pharmaceutical quality control, the concept of substitution does not apply to N-(Acetyl) Duloxetine. It is not an interchangeable chemical or a therapeutic alternative to duloxetine or other SNRIs. Its value is derived from its unique chemical identity as a known process impurity and potential degradation product of the active pharmaceutical ingredient duloxetine [1]. Regulatory agencies mandate the identification, quantification, and control of such impurities to ensure drug safety and manufacturing consistency . Using a generic compound or a non-characterized chemical as a substitute for a fully validated N-(Acetyl) Duloxetine reference standard would compromise the integrity of analytical methods, leading to inaccurate purity assessments, failed regulatory audits, and potential risks in drug development .

Specific process impurity marker; a non-certified substitute compromises method selectivity.
Regulatory documentation relies on certified impurity standards; substitution may cause inadequate purity assessment.
Stability-indicating methods require exact degradation product identity; a generic compound cannot serve as validated marker.

Quantitative Evidence for N-(Acetyl) Duloxetine


Pharmacologically Inactive Metabolite Confirmation

While N-(Acetyl) Duloxetine is derived from duloxetine, it is crucial to distinguish its role as an analytical standard from any therapeutic activity. A meta-analysis of clinical and neurochemical data confirms that circulating metabolites of duloxetine, which include N-acetylated forms, do not contribute significantly to the pharmacologic activity [1]. This is a class-level inference based on extensive studies of duloxetine metabolism. The primary therapeutic effect is attributed exclusively to the parent compound, duloxetine, which has demonstrated dual inhibition of serotonin (5-HT) and norepinephrine (NE) uptake with IC50 values of 28 nM and 46 nM, respectively, in rat hippocampal slices [2].

Pharmacologically inactive
Class-level inference
Metabolite inactive vs parent duloxetine (reported IC50 28 nM / 46 nM).
Confirms analytical marker identity, not a confounding pharmacological signal.
Parent data from rat hippocampal slice studies.
SNRI Metabolism Pharmacology In Vivo Studies

HPLC Stability-Indicating Retention Data

N-(Acetyl) Duloxetine can form under specific stress conditions as a degradation product of duloxetine. In a study on the stability of enteric-coated duloxetine pellets exposed to accelerated conditions (70°C/75% RH for approximately 6 hours), N-acetyl duloxetine was identified as a distinct peak in the chromatogram [1]. This direct head-to-head comparison within the same stability-indicating HPLC method demonstrates that N-(Acetyl) Duloxetine is not just a theoretical impurity but a tangible, quantifiable analyte that must be separated and measured to assess product stability.

Stability-indicating HPLC
Head-to-head
Distinct degradation peak after stress testing (70°C/75% RH, ~6 h).
Validates use for stability-indicating method development.
Quantitative ratio not reported; method context required.
Stability Indicating Method HPLC Impurity Profiling

Process Impurity and Purity Control Marker

N-(Acetyl) Duloxetine is recognized as a process-related impurity that can arise during the synthesis of duloxetine . Regulatory guidelines for pharmaceutical manufacturing require that the purity of an API be rigorously controlled, with specified limits for known and unknown impurities. The presence and quantity of this specific impurity must be monitored using a validated analytical method that employs a certified reference standard like N-(Acetyl) Duloxetine. Failure to do so can result in batches that do not meet purity specifications, leading to costly rejections or recalls.

Process impurity control
Data to verify
Known process impurity requiring quantification per regulatory guidance.
Certified standard needed for method validation and batch release testing.
Source-specific review recommended.
Process Impurity Synthesis Quality Control

N-(Acetyl) Duloxetine Application Scenarios


Analytical Method Development and Validation

Laboratories developing or validating HPLC, UPLC, or LC-MS methods for the analysis of duloxetine API or its drug products require N-(Acetyl) Duloxetine as a key reference standard. The evidence confirms it is a known process impurity and a potential degradation product [1]. It is used to establish system suitability, determine relative response factors, and assess method specificity and accuracy in quantifying this impurity in test samples .

Quality Control and Batch Release Testing

Quality control laboratories in pharmaceutical manufacturing facilities use N-(Acetyl) Duloxetine reference standards for the routine testing of duloxetine drug substance and finished product batches. The quantitative data from stability studies show that this compound is a relevant marker for degradation [1]. Its quantification against a certified standard ensures that each batch meets predefined purity and impurity limits as mandated by regulatory authorities, a critical step before product release .

ANDA Filings

For generic drug manufacturers seeking FDA approval for a duloxetine product, demonstrating analytical control over impurities is a cornerstone of an ANDA submission. The procurement and use of N-(Acetyl) Duloxetine reference standards are essential to validate the analytical methods described in the application. The data generated using this standard proves the method can accurately identify and quantify this specific impurity, thereby supporting the pharmaceutical equivalence and bioequivalence requirements of the generic drug to the reference listed drug .

Application
Selection Property
Validation Focus
Analytical Method Development
Certified impurity reference standard
Method specificity and accuracy for duloxetine impurity profiling
Quality Control & Batch Release Testing
Known degradation marker identity
Batch-to-batch consistency and regulatory documentation
ANDA Filing Support
Validated process impurity characterization
Impurity quantification and pharmaceutical equivalence demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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